Crotonaldehyde
Overview
Description
Crotonaldehyde, also known as 2-butenal, is a chemical compound with the formula CH₃CH=CHCHO. It is a colorless liquid with a pungent odor and strong lacrimatory properties. This compound exists as two stereoisomers: cis-crotonaldehyde and trans-crotonaldehyde, with the trans isomer being the dominant form due to its greater thermodynamic stability . This compound is moderately soluble in water and miscible with organic solvents such as ethanol, ethyl ether, and acetone . This compound is a versatile intermediate in organic synthesis and is found naturally in various plants and plant products, including soybean oils .
Mechanism of Action
Target of Action
Crotonaldehyde, a chemical compound with the formula CH3CH=CHCHO , primarily targets the Aldehyde dehydrogenase, mitochondrial in humans . This enzyme plays a crucial role in the detoxification of aldehydes generated by alcohol metabolism and lipid peroxidation.
Mode of Action
This interaction could potentially inhibit the enzyme’s function, leading to an accumulation of aldehydes in the body .
Biochemical Pathways
This compound affects several biochemical pathways. It has been associated with DNA interstrand crosslinks, glutathione perturbation, mitogen-activated protein kinase, and Wnt and ErbB signaling pathways . These pathways play significant roles in cellular processes such as DNA repair, oxidative stress response, cell proliferation, and cell differentiation.
Pharmacokinetics
The metabolism and elimination of this compound are expected to occur primarily in the liver, but specific details are currently unavailable .
Result of Action
The interaction of this compound with its target enzyme can lead to a variety of molecular and cellular effects. It can cause DNA damage, oxidative stress, inflammation, and disruption of normal cellular functions . These effects can potentially lead to various health issues, including respiratory problems, skin and eye irritation, and even cancer .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its flammability makes it a potential hazard in environments with open flames or sparks . Moreover, it is highly reactive and can form explosive mixtures with air . Therefore, proper storage and handling are crucial to prevent accidents and ensure its stability .
Biochemical Analysis
Biochemical Properties
Crotonaldehyde forms 1,N (2)-propanodeoxyguanosine . It interacts with various biomolecules, including enzymes and proteins, altering their function and leading to various biochemical reactions .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it induces dysfunction of the immune system in male Wistar rats .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It alters the rate of T lymphocyte subsets and augments the activities of alveolar macrophages by improving the phagocytic rates and indices .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that the compound’s stability, degradation, and long-term effects on cellular function vary in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in male Wistar rats, exposure to this compound at doses of 4, 8, and 16 μL/kg body weight caused changes in the animals’ activities, cellular ratios, and biochemical components in the peripheral blood .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, affecting metabolic flux or metabolite levels .
Preparation Methods
Crotonaldehyde is primarily produced by the aldol condensation of acetaldehyde. The reaction involves the condensation of two molecules of acetaldehyde to form 2-hydroxybutyraldehyde, which is then dehydrated to yield this compound . The reaction can be catalyzed by bases such as sodium hydroxide or organic amines . The industrial production of this compound typically involves the use of acetaldehyde and a basic catalyst, followed by dehydration and distillation to achieve a product with around 99% purity .
Chemical Reactions Analysis
Crotonaldehyde is highly reactive due to the presence of both a carbonyl group and a carbon-carbon double bond in its structure. It undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to crotonic acid using oxidizing agents such as potassium permanganate.
Addition Reactions: The addition of alcohols or thiols to the olefinic double bond, catalyzed by a basic catalyst, is important for the synthesis of 3-alkoxybutyraldehydes.
Dimerization: Exposure to strong acids can catalyze the dimerization of this compound to form dithis compound.
Scientific Research Applications
Crotonaldehyde has several scientific research applications, including:
Comparison with Similar Compounds
Crotonaldehyde belongs to the class of organic compounds known as enals, which are alpha, beta-unsaturated aldehydes. Similar compounds include:
Crotonic Acid: Crotonic acid (CH₃CH=CHCOOH) is the carboxylic acid derivative of this compound, formed by the oxidation of the aldehyde group.
This compound is unique due to its combination of a carbonyl group and a carbon-carbon double bond, making it a versatile intermediate in organic synthesis and a valuable compound in various industrial applications.
Biological Activity
Crotonaldehyde, an unsaturated aldehyde with the chemical formula , is a compound of significant interest due to its biological activity and potential health implications. This article explores the biological effects of this compound, focusing on its genotoxicity, carcinogenic potential, and toxicological effects on various biological systems.
This compound is primarily produced through the oxidative dehydrogenation of butyraldehyde and is commonly found in tobacco smoke, vehicle emissions, and industrial processes. Its reactivity is attributed to the presence of the aldehyde functional group, which can form adducts with nucleophiles, including DNA.
Genotoxicity
Research has demonstrated that this compound exhibits genotoxic properties . In vitro studies have shown that it induces sister chromatid exchanges (SCE), structural chromosome aberrations, and micronuclei formation in human lymphocytes at concentrations ranging from 5 to 250 µM . Notably, a study by Nath et al. (1998) indicated that smokers had significantly higher levels of this compound-DNA adducts in gingival tissue compared to nonsmokers, suggesting a dose-dependent relationship between exposure and DNA damage .
Table 1: Genotoxic Effects of this compound
Study Reference | Cell Type | Concentration (µM) | Observed Effect |
---|---|---|---|
Dittberner et al. (1995) | Human Lymphocytes | 5-250 | Induction of SCE and micronuclei |
Nath et al. (1998) | Gingival Tissue | N/A | Increased DNA adducts in smokers |
Wilson et al. (1991) | Human Fibroblasts | N/A | DNA binding without exogenous activation |
Carcinogenic Potential
The International Agency for Research on Cancer (IARC) has classified this compound as a Group 2B carcinogen, indicating it is possibly carcinogenic to humans based on sufficient evidence from animal studies . Animal studies have shown that chronic exposure to this compound can lead to respiratory lesions and tumors in rats, particularly at high doses .
Table 2: Carcinogenicity Studies in Animals
Study Reference | Animal Model | Exposure Duration | Observed Outcome |
---|---|---|---|
Chung et al. (1986) | Fischer 344 Rats | 113 weeks | Lower body weight; no increase in tumors |
Wolfe et al. (1987) | B6C3F1 Mice | 13 weeks | Dose-related lesions in stomach |
Toxicological Effects
This compound is known for its irritant properties , affecting the eyes, skin, and respiratory tract. Acute exposure can cause severe irritation at concentrations as low as 4.1 ppm . In animal studies, exposure to this compound resulted in significant respiratory distress and inflammation at various concentrations .
Table 3: Toxicological Effects of this compound
Exposure Level (ppm) | Effect Observed |
---|---|
4.1 | Eye and respiratory irritation |
10 | Reduced respiratory rate |
45 | Severe nasal irritation |
Case Studies
Several case studies highlight the adverse effects of this compound exposure:
- Textile Worker Sensitization : A case reported a textile worker who developed sensitization to this compound after prolonged exposure, resulting in severe allergic reactions upon subsequent contact .
- Environmental Impact : Research indicates that wastewater containing this compound can inhibit anaerobic biological treatment processes, affecting microbial activity crucial for wastewater management .
Properties
Key on ui mechanism of action |
Crotonaldehyde, a highly electrophilic a, b-unsaturated aldehyde, is a ubiquitous environmental pollutant and a risk factor for multiple respiratory diseases. Crotonaldehyde is highly volatile and hydrophilic, so it is efficiently absorbed in the respiratory tract. Alveolar macrophages are major effector cells of the nonspecific host defence in the lung. The aim of this study was to investigate the molecular mechanisms and signaling pathways responsible for cell death of alveolar macrophage induced by crotonaldehyde. Our results show that crotonaldehyde induces apoptosis in alveolar macrophages, as indicated by phosphatidylserine externalization and DNA fragmentation. Pretreatment of alveolar macrophages with N-acetylcysteine, ascorbic acid, a-tocopherol, superoxide dismutase inhibited crotonaldehyde-induced apoptosis. Crotonaldehyde-induced apoptosis was characterized by ROS generation, GSH depletion, loss of mitochondrial membrane potential, the release of cytochrome c from mitochondria, caspase-3/7 and caspase-9 activation, elevation of intracellular Ca(2+) concentration and the increase of p53 expression. Furthermore, pretreatment with either p53 inhibitor pifithrin-a or calcium chelator BAPTA-AM effectively attenuated apoptosis induced by crotonaldehyde. Taken together, our results showed that crotonaldehyde induce apoptosis in alveolar macrophages through intracellular calcium, mitochondria and p53 signaling pathways. These results would help to illustrate the mechanism of toxicity induced by crotonaldehyde and to look for a novel treatment for diseases induced by exposure to crotonaldehyde-rich pollutants such as cigarette smoke. |
---|---|
CAS No. |
4170-30-3 |
Molecular Formula |
C4H6O C4H6O CH3CH=CHCHO |
Molecular Weight |
70.09 g/mol |
IUPAC Name |
but-2-enal |
InChI |
InChI=1S/C4H6O/c1-2-3-4-5/h2-4H,1H3 |
InChI Key |
MLUCVPSAIODCQM-UHFFFAOYSA-N |
impurities |
2,6-di-tert-Butyl-p-cresol, CAS 128-37-0, 0.1 - 1% |
SMILES |
CC=CC=O |
Isomeric SMILES |
C/C=C/C=O |
Canonical SMILES |
CC=CC=O |
boiling_point |
219 °F at 760 mmHg (EPA, 1998) 102.2 °C 104 °C 219 °F |
Color/Form |
Water-white, mobile liquid Water-white to straw-colored liquid Water-white liquid. [Note: Turns pale-yellow on contact with air.] |
density |
0.853 at 68 °F (EPA, 1998) - Less dense than water; will float 0.853 at 20 °C/20 °C Relative density (water = 1): 0.85 0.87 |
flash_point |
55 °F (EPA, 1998) The Guide from the Emergency Response Guidebook is for "crotonaldehyde, inhibited." 13 °C 13 °C (55 °F) Closed cup 13 °C c.c. 55 °F 45 °F |
melting_point |
-105 °F (EPA, 1998) -69 °C -76.5 °C (trans), -69 °C (cis) -101 °F |
Key on ui other cas no. |
123-73-9 4170-30-3 |
physical_description |
Crotonaldehyde, stabilized appears as a clear colorless to straw colored liquid with a penetrating pungent odor. Flash point 55 °F. Density 7.1 lb / gal. Very toxic by inhalation. May polymerize with the release of heat under exposure to heat or contamination. If polymerization takes place inside a container, the container may rupture violently. Less dense than water. Vapors heavier than air. Liquid Water-white liquid with a suffocating odor; Note: Turns pale-yellow on contact with air; [NIOSH] COLOURLESS LIQUID WITH PUNGENT ODOUR. TURNS PALE YELLOW ON EXPOSURE TO LIGHT AND AIR. Colorless to straw-colored liquid with a suffocating odor. Water-white liquid with a suffocating odor. [Note: Turns pale-yellow on contact with air.] |
Pictograms |
Flammable; Corrosive; Acute Toxic; Irritant; Health Hazard; Environmental Hazard |
shelf_life |
Turns to a pale yellow color in contact with light and air. Dimerizes under strong acid conditions, slowly oxidizes to crotonic acid. Since the products of resinification & oxidation vary from yellow to dark brown, it is difficult to store crotonaldehyde without its becoming discolored. Stable under recommended storage conditions. Contains the following stabiliser(s): BHT (0.1 %) Water (1 %) Stable under recommended storage conditions. |
solubility |
less than 0.1 mg/mL at 65.3 °F (NTP, 1992) Heat capacity: 0.7 ca/g ... Dimerizes under strong acid conditions, slowly oxidizes to crotonic acid. Solubility of water in crotonaldehyde (g/100g) at 20 °C: 9.5; at 5 °C: 19.2 In water (g/100 g): 18.1 at 20 °C; 19.2 at 5 °C In water, 1.81X10+5 mg/L at 20 °C Soluble in chloroform; very soluble in ethanol, ethyl ether, acetone; miscible in benzene Miscible with all proportions with alcohol, ether, toluene, kerosesne, gasolene, solvent naphtha Solubility in water, g/100ml at 20 °C: 15-18 (freely soluble) 18% |
Synonyms |
2-Butenal; 1-Formylpropene; 2-Butenaldehyde; But-2-en-1-al; Crotonal; Crotonic Aldehyde; NSC 56354 |
vapor_density |
2.41 (EPA, 1998) - Heavier than air; will sink (Relative to Air) 2.41 (Air = 1) Relative vapor density (air = 1): 2.41 2.41 |
vapor_pressure |
19 mmHg at 68 °F (EPA, 1998) 30.0 [mmHg] 30 mm Hg at 25 °C Vapor pressure, kPa at 20 °C: 4.0 19 mmHg |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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